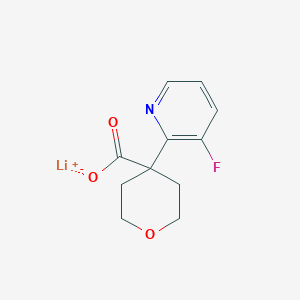

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2375258-90-3 . It has a molecular weight of 231.15 . The IUPAC name for this compound is lithium 4- (3-fluoropyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FNO3.Li/c12-8-2-1-5-13-9 (8)11 (10 (14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2, (H,14,15);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Practical Synthesis Applications

A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate, a compound closely related to the one , demonstrates its utility in regioselective lithiation. This process is crucial for creating specific organic structures, enabling the selective functionalization of molecules for further chemical synthesis. The developed quench procedure with carbon dioxide provides the lithium carboxylate in high yield and purity, indicating its potential in creating building blocks for further pharmaceutical research and synthesis of complex organic compounds (Emerson et al., 2003).

Regiochemical Flexibility in Synthesis

The study on regiochemical flexibility showcases the selective functionalization of 2,3,5-trihalopyridines, including 3,5-dichloro-2-fluoropyridine. This research highlights the potential of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate in allowing for regioselective deprotonation and subsequent functionalization. Such chemical manipulations are invaluable in organic synthesis, offering pathways to novel structures and compounds with potential applications in pharmaceuticals and materials science (Bobbio & Schlosser, 2001).

Advanced Organometallic Chemistry

Research into compounds containing silicon−phosphorus and silicon−arsenic double bonds utilizes lithium (fluorosilyl)phosphanides and arsenides, demonstrating the compound's role in forming complex organometallic structures. These findings contribute to the broader field of organometallic chemistry, opening new avenues for the synthesis of materials with unique properties and applications (Driess et al., 1996).

Electrochemical Applications

Although not directly involving this compound, studies on lithium metal anodes for batteries highlight the importance of lithium compounds in developing advanced energy storage technologies. The use of highly concentrated electrolytes, including those with lithium compounds, enables high-rate cycling of a lithium metal anode at high Coulombic efficiency without dendrite growth. Such research is critical for enhancing the performance and safety of lithium-ion batteries (Qian et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYQNMVXHYDNFS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)

![1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2563857.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2563859.png)